molecular formula C14H17ClN2O B8205399 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

Cat. No.: B8205399
M. Wt: 264.75 g/mol
InChI Key: BAPAUBKDZOEWJL-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure substituted with a piperidinyl group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Scientific Research Applications

3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the quinolinone core with a piperidine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted quinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Higher oxidation state quinolinone derivatives.

    Reduction: Reduced quinolinone derivatives.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-4-yl)-1H-indole: Similar in structure but with an indole core instead of a quinolinone core.

    3-(piperidin-4-yl)-1H-quinolin-2-one: Similar in structure but without the hydrochloride salt form.

Uniqueness

3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is unique due to its specific quinolinone core structure and the presence of the piperidinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14;/h1-4,9-10,15H,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPAUBKDZOEWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride
Reactant of Route 2
3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride
Reactant of Route 3
3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride
Reactant of Route 4
3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride
Reactant of Route 5
3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride
Reactant of Route 6
3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.